N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a piperidine core substituted at the 1-position with a 4-fluorophenyl carbamoyl group and at the 4-position with a methyl-linked 5-methylisoxazole-4-carboxamide moiety.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-12-16(11-21-26-12)17(24)20-10-13-6-8-23(9-7-13)18(25)22-15-4-2-14(19)3-5-15/h2-5,11,13H,6-10H2,1H3,(H,20,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTWSYRRAKMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a fluorophenyl group, and an isoxazole moiety. Its IUPAC name is N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-5-methylisoxazole-4-carboxamide. The molecular formula is with a molecular weight of approximately 405.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing isoxazole rings have been shown to inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
In vitro studies demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against various bacterial strains. The presence of the isoxazole moiety is believed to enhance this activity by interfering with bacterial cell wall synthesis or function.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Antitumor Study | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition of cell growth. |
| Anti-inflammatory Study | Showed reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound, indicating anti-inflammatory potential. |
| Antimicrobial Study | Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial properties. |
Comparison with Similar Compounds
Key Findings and Implications
Structural Uniqueness : The target compound combines piperidine, fluorophenyl, and isoxazole motifs, distinguishing it from sulfamoyl-linked analogs () and simpler fluorophenyl-piperidine derivatives ().
Synthetic Feasibility : Piperidine functionalization strategies () and carboxamide coupling methods () support its plausible synthesis, though optimization for yield and purity is required.
Potential Applications: Structural parallels to cannabinoid ligands () and antimicrobial/kinase-targeting compounds () suggest diverse therapeutic avenues.
Q & A
Q. What methods validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
